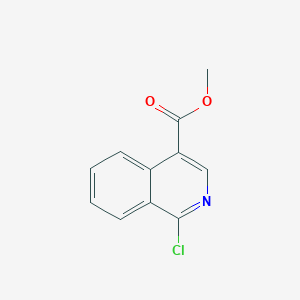![molecular formula C10H7F3O3 B1335825 2-[4-(Trifluoromethoxy)phenyl]propanedial CAS No. 493036-48-9](/img/structure/B1335825.png)
2-[4-(Trifluoromethoxy)phenyl]propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethoxy)phenyl]propanedial, or 2-TFMP, is a synthetic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 146°C, a melting point of -45°C, and a density of 1.34 g/cm3. 2-TFMP is widely used in the synthesis of various compounds and has been studied for its potential applications in various biological and physiological processes.
Applications De Recherche Scientifique
Dental Composite Resins
A study by Pereira et al. (2002) in "Biomaterials" investigated the use of Bis-GMA, a compound related to 2-[4-(Trifluoromethoxy)phenyl]propanedial, in dental composites. They explored the polymerization and properties of dental composite resins using Bis-GMA mixed with hydrophobic low viscosity CH3Bis-GMA comonomer, finding improvements in polymerization shrinkage, water sorption, and extent of polymerization (Pereira, Nunes, & Kalachandra, 2002).
Bioremediation
Chhaya and Gupte (2013) in the "Journal of hazardous materials" reported on the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to this compound. The study highlighted the effective degradation of Bisphenol A in a non-aqueous catalysis system, indicating potential environmental applications (Chhaya & Gupte, 2013).
Polyimide Synthesis
Liaw et al. (1997) described the synthesis of polyimides derived from diamines like BAEPP, which have structural similarities to this compound. These polyimides, used in a range of applications, exhibited desirable properties such as high tensile strength and thermal stability (Liaw, Liaw, & Tsai, 1997).
Fluorinated Polyurethane Elastomers
Xu et al. (2012) in "Polymers for Advanced Technologies" synthesized fluorinated polyurethane elastomers using BAFPP, a compound related to this compound. These elastomers showed low surface tension, low water absorption, good thermal stability, and flame resistance, indicating their potential in various industrial applications (Xu, Lu, Hu, Song, & Nie, 2012).
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIZTVZSLNGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392196 |
Source


|
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-48-9 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

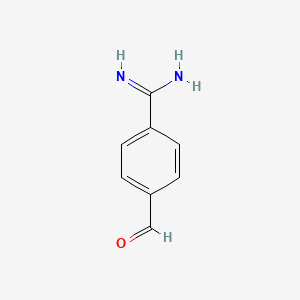
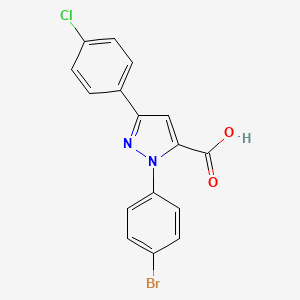
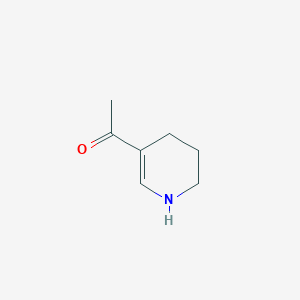
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

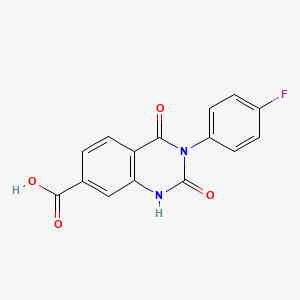
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
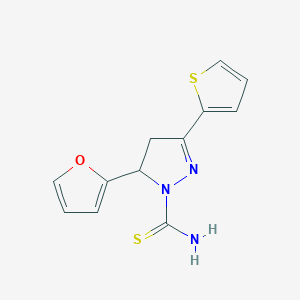


![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
